molecular formula C11H18O2 B11948596 3-Isobutoxy-2-cyclohepten-1-one

3-Isobutoxy-2-cyclohepten-1-one

Cat. No.: B11948596
M. Wt: 182.26 g/mol
InChI Key: WRMJZTZUWYMLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-2-cyclohepten-1-one, like other enones, undergoes various chemical reactions including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Isobutoxy-2-cyclohepten-1-one is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutoxy-2-cyclohepten-1-one involves its reactivity as an enone. Enones are known to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to the formation of various adducts . This reactivity is crucial for its role in organic synthesis and the development of new compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutoxy-2-cyclohepten-1-one is unique due to its specific structure, which includes an isobutoxy group and a cycloheptenone ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-(2-methylpropoxy)cyclohept-2-en-1-one

InChI

InChI=1S/C11H18O2/c1-9(2)8-13-11-6-4-3-5-10(12)7-11/h7,9H,3-6,8H2,1-2H3

InChI Key

WRMJZTZUWYMLMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=O)CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.